molecular formula C23H21N3O3 B14936578 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B14936578
M. Wt: 387.4 g/mol
InChI Key: MTADUMGNGZMZNN-UHFFFAOYSA-N
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Description

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is a complex organic compound that features both indole and pyridazine moieties The indole nucleus is known for its presence in various bioactive compounds, while the pyridazine ring is often found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the pyridazine ring. Key steps may include:

    Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Pyridazine Ring: This step often involves the reaction of the indole derivative with a suitable dicarbonyl compound, followed by cyclization to form the pyridazine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.

    Reduction: The carbonyl group in the pyridazine ring can be reduced to form alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the pyridazine ring.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and pyridazine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure, which may interact with specific biological targets.

    Industry: Applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is not fully understood, but it likely involves interactions with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the pyridazine ring may enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carbaldehyde: Shares the indole nucleus but lacks the pyridazine ring.

    2,3-disubstituted indoles: Similar indole structure but different substituents.

    Pyridazine derivatives: Compounds with the pyridazine ring but different substituents.

Uniqueness

2-[2-(1,2-dimethyl-1H-indol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3(2H)-one is unique due to the combination of the indole and pyridazine moieties, which may confer distinct biological activities and chemical reactivity compared to other compounds with only one of these rings.

Properties

Molecular Formula

C23H21N3O3

Molecular Weight

387.4 g/mol

IUPAC Name

2-[2-(1,2-dimethylindol-3-yl)-2-oxoethyl]-6-(3-methoxyphenyl)pyridazin-3-one

InChI

InChI=1S/C23H21N3O3/c1-15-23(18-9-4-5-10-20(18)25(15)2)21(27)14-26-22(28)12-11-19(24-26)16-7-6-8-17(13-16)29-3/h4-13H,14H2,1-3H3

InChI Key

MTADUMGNGZMZNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)CN3C(=O)C=CC(=N3)C4=CC(=CC=C4)OC

Origin of Product

United States

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